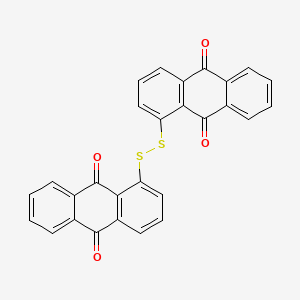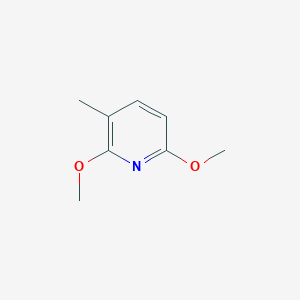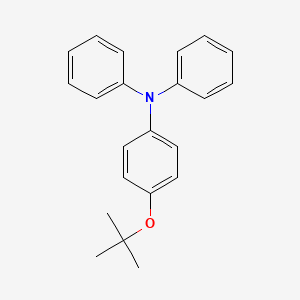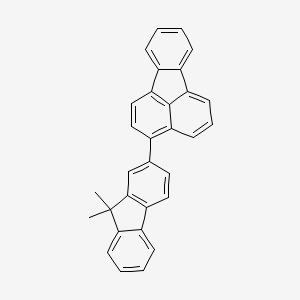
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene typically involves multi-step organic reactions. One common method starts with the bromination of 9,9-dimethylfluorene to form 9,9-dimethyl-2-bromofluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluoranthenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while reduction can produce hydrofluoranthenes .
Applications De Recherche Scientifique
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function. In electronic applications, its unique electronic properties facilitate charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
Uniqueness
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propriétés
Numéro CAS |
653590-65-9 |
|---|---|
Formule moléculaire |
C31H22 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-(9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C31H22/c1-31(2)28-13-6-5-10-23(28)24-15-14-19(18-29(24)31)20-16-17-27-22-9-4-3-8-21(22)26-12-7-11-25(20)30(26)27/h3-18H,1-2H3 |
Clé InChI |
OBWWGXGMGVBFSC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=CC=CC=C76)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


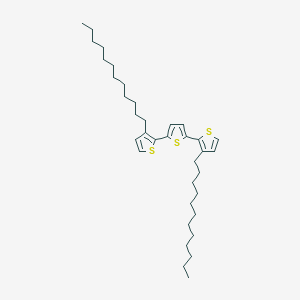
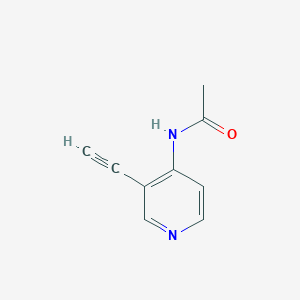

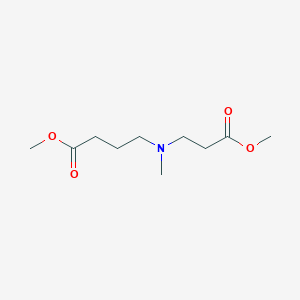
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
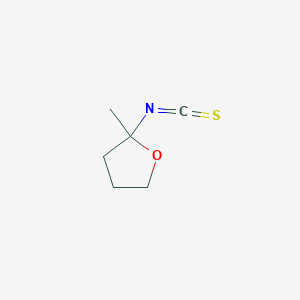
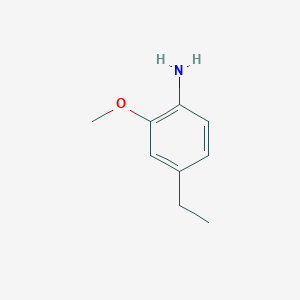

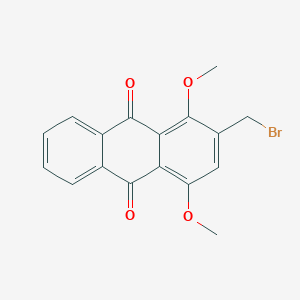
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
